molecular formula C21H27N.C4H4O4 B1139069 4-Ppbp maleate CAS No. 201216-39-9

4-Ppbp maleate

Cat. No.: B1139069
CAS No.: 201216-39-9
M. Wt: 409.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

4-Ppbp maleate is a potent ligand and agonist for the σ1 receptor . It is also a non-competitive, selective antagonist for NR1a/2B NMDA receptors, which are expressed in Xenopus oocytes . The σ1 receptor plays a crucial role in modulating the function of various ion channels, G-protein coupled receptors, and other proteins, thereby influencing a wide range of biological processes .

Mode of Action

As a σ1 receptor agonist, this compound binds to the σ1 receptor, activating it . As an antagonist for NR1a/2B NMDA receptors, it inhibits the activity of these receptors . The interaction between this compound and its targets leads to changes in cellular signaling pathways .

Biochemical Pathways

The activation of the σ1 receptor by this compound can lead to the phosphorylation of ERK1/2 in primary neurons . This suggests that the ERK1/2 signaling pathway is involved in the action of this compound . The inhibition of NR1a/2B NMDA receptors can affect the function of the glutamatergic system, which plays a key role in synaptic plasticity .

Pharmacokinetics

The compound’s ability to act as a σ1 receptor agonist and nr1a/2b nmda receptor antagonist suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

The activation of the σ1 receptor and inhibition of NR1a/2B NMDA receptors by this compound can lead to neuroprotective effects . For example, it has been shown to decrease brain injury after transient focal ischemia in rats .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression levels of the σ1 receptor and NR1a/2B NMDA receptors in different tissues can affect the compound’s efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound .

Preparation Methods

The synthesis of 4-Phenyl-1-(4-phenylbutyl)piperidine maleate involves several steps. The primary synthetic route includes the reaction of 4-phenylbutyl chloride with piperidine to form 4-phenyl-1-(4-phenylbutyl)piperidine. This intermediate is then reacted with maleic acid to produce the maleate salt . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

4-Phenyl-1-(4-phenylbutyl)piperidine maleate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (potassium permanganate), reducing agents (lithium aluminum hydride), and nucleophiles for substitution reactions.

    Major Products: The major products depend on the type of reaction.

Scientific Research Applications

4-Phenyl-1-(4-phenylbutyl)piperidine maleate has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Phenyl-1-(4-phenylbutyl)piperidine maleate is unique due to its dual role as a sigma-1 receptor agonist and NMDA receptor antagonist. Similar compounds include:

    BD1047 dihydrobromide: A selective sigma-1 receptor antagonist.

    Oxotremorine methiodide: An acetylcholine receptor agonist with similar cellular effects.

    N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ammonium iodide: Another compound with sigma-1 receptor activity.

These compounds share some functional similarities but differ in their receptor selectivity and specific applications.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASPNIMFGJVLES-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207572-62-1
Record name PPBP maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does 4-PPBP maleate function as a connective tissue growth factor (CTGF) mimic in the context of tendon healing?

A1: this compound, along with Oxotremorine M, belongs to a class of small-molecule CTGF mimics. While the exact mechanism of action remains unclear, previous studies suggest that these mimics promote tendon healing by stimulating the proliferation and differentiation of perivascular cells expressing the CD146 marker. These cells are known to play a crucial role in tendon regeneration. []

Q2: The study found that this compound did not improve intrasynovial tendon healing in vivo, despite promising in vitro results. What explanation is offered for this discrepancy?

A2: The researchers observed a significant difference in the responsiveness of tendon cells derived from different environments. While this compound effectively stimulated extrasynovial tendon cells in vitro, it failed to elicit a similar response in intrasynovial tendon cells. This lack of response in intrasynovial tendon cells is suggested as the primary reason for the absence of in vivo efficacy in intrasynovial tendon healing. The study highlights the importance of considering the specific cellular environment and composition of the target tendon when developing therapeutic strategies for tendon repair. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.